Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate
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Overview
Description
Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C16H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 4-cyanobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce functional groups such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .
Scientific Research Applications
Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate include:
- Ethyl 1-benzylpiperidine-4-carboxylate
- Ethyl 4-amino-1-piperidinecarboxylate
- Piperine
Uniqueness
This compound is unique due to its specific structure, which includes a cyanobenzyl group. This structural feature may confer unique properties, such as specific binding affinities or reactivity, making it valuable for certain applications .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 1-[(4-cyanophenyl)methyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)15-5-3-4-10-18(15)12-14-8-6-13(11-17)7-9-14/h6-9,15H,2-5,10,12H2,1H3 |
InChI Key |
QGDHETAPFQDHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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